An In-depth Technical Guide to Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a chlorinated and methoxylated phenyl ring, offer opportunities for the synthesis of novel heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug development based on the bioactivity of structurally related molecules.
Introduction
The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical research. Key to this endeavor is the design and synthesis of innovative molecular scaffolds that can interact with biological targets with high affinity and selectivity. Substituted aryl β-keto esters, such as Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, represent a valuable class of intermediates in this context. The presence of multiple functional groups—an ester, a ketone, and a substituted aromatic ring—provides a rich platform for a variety of chemical transformations, enabling the construction of diverse compound libraries for biological screening.
The 2-chloro-4-methoxyphenyl moiety is of particular interest. The chloro and methoxy substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. These substituents can also engage in specific interactions with protein binding pockets, potentially enhancing the potency and selectivity of the final drug candidates[1]. This guide serves as a comprehensive resource for researchers looking to utilize Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in their synthetic and drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.
| Property | Value | Source |
| CAS Number | 941696-11-3 | |
| Molecular Formula | C₁₂H₁₃ClO₄ | |
| Molecular Weight | 256.68 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water | Inferred from related compounds |
| Storage | Sealed in a dry, cool (2-8°C) environment |
Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
The synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is most effectively achieved through a two-step process, beginning with the activation of the corresponding carboxylic acid followed by a Claisen-type condensation with a malonate derivative. This approach ensures high yields and purity of the final product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxybenzoyl chloride
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Rationale: The carboxylic acid is first converted to the more reactive acyl chloride to facilitate the subsequent C-C bond formation. Thionyl chloride or oxalyl chloride are standard reagents for this transformation, with oxalyl chloride often being preferred for its milder reaction conditions and cleaner byproducts (gaseous CO and CO₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.
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Protocol:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-methoxybenzoic acid (1.0 eq).
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Add anhydrous dichloromethane (DCM) or toluene as the solvent.
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Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at room temperature.
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Add a catalytic amount of DMF (1-2 drops).
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The reaction mixture is then heated to reflux and stirred until the evolution of gas ceases (typically 1-3 hours).
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The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
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Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-chloro-4-methoxybenzoyl chloride, which is typically used in the next step without further purification.
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Step 2: Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
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Rationale: This step involves the acylation of a malonate enolate with the previously synthesized acyl chloride. The use of potassium ethyl malonate, a pre-formed salt of the mono-ester of malonic acid, is advantageous as it prevents self-condensation of the malonate and other side reactions. The reaction is a nucleophilic acyl substitution.
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Protocol:
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In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend potassium ethyl malonate (1.1-1.3 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to -10°C to 0°C using an ice-salt bath.
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Dissolve the crude 2-chloro-4-methoxybenzoyl chloride from Step 1 in anhydrous THF.
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Add the solution of the acyl chloride dropwise to the stirred suspension of potassium ethyl malonate, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate as a pure compound.
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Potential Applications in Drug Development
While specific biological activity data for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is not yet widely published, the structural motifs present in the molecule suggest several promising avenues for its application in drug discovery.
As a Precursor for Heterocyclic Scaffolds
β-keto esters are renowned for their utility in the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. For instance, condensation reactions with hydrazines can yield pyrazoles, while reactions with ureas or thioureas can produce pyrimidines and thiouracils, respectively. These heterocyclic cores are present in numerous approved drugs with diverse therapeutic applications.
Caption: Potential for synthesis of various heterocyclic compounds.
Exploration as Kinase Inhibitors
Many small molecule kinase inhibitors feature a substituted aromatic ring linked to a heterocyclic core. The 2-chloro-4-methoxyphenyl moiety of the title compound could serve as a key pharmacophoric element for interaction with the ATP-binding site of various kinases[]. The chloro group can act as a hydrogen bond acceptor, while the methoxy group can also participate in hydrogen bonding or occupy hydrophobic pockets[1]. Synthesis of a library of compounds derived from Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate could lead to the discovery of novel kinase inhibitors for the treatment of cancer and other diseases.
Investigation as Antimicrobial Agents
Substituted benzoyl derivatives have been reported to possess antimicrobial activity[3]. The combination of a halogen and a methoxy group on the phenyl ring could modulate the electronic and steric properties of the molecule in a way that enhances its interaction with microbial targets. Therefore, Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and its derivatives warrant investigation as potential antibacterial and antifungal agents.
Analytical Characterization
The identity and purity of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, a singlet for the methylene protons between the two carbonyl groups, and signals in the aromatic region corresponding to the substituted phenyl ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the ester and ketone carbonyl carbons, the carbons of the ethyl and methoxy groups, the methylene carbon, and the aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups (typically in the range of 1680-1750 cm⁻¹), as well as C-O and C-Cl stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of β-keto esters.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
For related compounds, hazards such as skin and eye irritation have been reported[4][5]. It is prudent to assume that Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate may have similar properties.
Conclusion
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. This technical guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, and an exploration of its potential as a precursor to novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will be crucial in advancing the frontiers of medicinal chemistry.
References
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Capot Chemical. Material Safety Data Sheet. [Link]
- Gooch, E. E., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(3), 389-403.
- Google Patents. US5635462A - Antimicrobial cleansing compositions.
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5635462A - Antimicrobial cleansing compositions - Google Patents [patents.google.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.com [capotchem.com]
